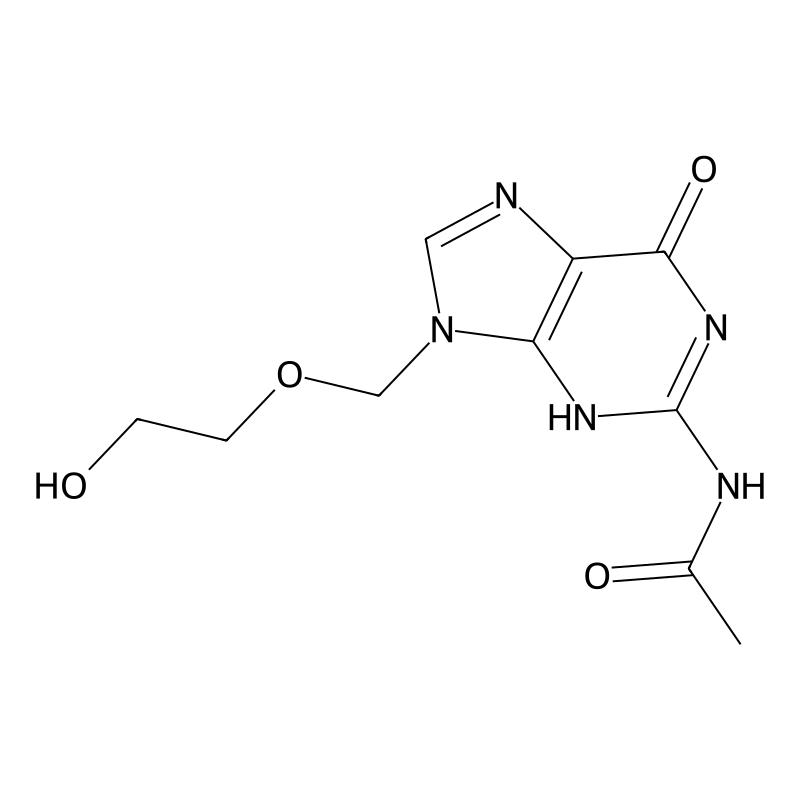

N2-Acetylaciclovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Impurity of Acyclovir

N2-Acetylaciclovir is primarily studied as an impurity found in Acyclovir medications []. Understanding the presence and potential effects of these impurities is crucial for ensuring the safety and efficacy of Acyclovir therapies []. Research focuses on developing methods to detect and quantify N2-Acetylaciclovir in Acyclovir drug products [].

Potential Biological Effects

Some research suggests N2-Acetylaciclovir may have its own biological effects, although more investigation is needed. For instance, some studies have explored the potential immunotoxicity (negative effects on the immune system) of N2-Acetylaciclovir, particularly on T-cells []. However, the implications of this for human health are unclear and require further study.

N2-Acetylaciclovir is a derivative of acyclovir, a well-known antiviral medication primarily used for treating infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. The chemical formula for N2-Acetylaciclovir is C10H13N5O4, and it is characterized by the presence of an acetyl group at the N2 position of the acyclovir molecule. This modification enhances its pharmacokinetic properties, making it a prodrug that can be converted into its active form within the body.

- There's no documented research on the mechanism of action of N2-Acetylaciclovir.

- Given its structural similarity to acyclovir, it might possess some antiviral properties, but this remains speculative without dedicated research.

N2-Acetylaciclovir undergoes several key transformations in biological systems:

- Conversion to Acyclovir: Once administered, N2-Acetylaciclovir is metabolized by esterases to release acyclovir, which then exerts its antiviral effects. This conversion is crucial for its therapeutic efficacy.

- Phosphorylation: Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir diphosphate and then to acyclovir triphosphate. The triphosphate form has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to its incorporation into viral DNA and subsequent termination of viral replication .

N2-Acetylaciclovir exhibits significant antiviral activity due to its conversion into acyclovir. Acyclovir specifically inhibits the replication of herpesviruses by competing with deoxyguanosine triphosphate for incorporation into viral DNA. The unique modification at the N2 position enhances its stability and bioavailability compared to acyclovir alone .

The synthesis of N2-Acetylaciclovir can be achieved through several methods:

- Acetylation of Acyclovir: Acyclovir can be acetylated using acetic anhydride or acetyl chloride in the presence of a base, leading to the formation of N2-acetylacyclovir.

- Direct Synthesis from Guanine: Starting from guanine, various synthetic routes involve protection of functional groups followed by acetylation and alkylation steps to yield N2-acetylacyclovir as an intermediate before converting it into acyclovir .

N2-Acetylaciclovir serves primarily as a prodrug for acyclovir, enhancing its oral bioavailability and therapeutic effectiveness against herpes simplex virus infections. Its application extends to:

- Antiviral Therapy: Used in treating herpes simplex virus infections and varicella-zoster virus infections.

- Research: Investigated for potential modifications that could enhance its efficacy or reduce side effects compared to traditional acyclovir formulations .

Studies have shown that N2-Acetylaciclovir interacts with various enzymes involved in drug metabolism, particularly esterases that facilitate its conversion into active acyclovir. Additionally, the interaction profile with viral enzymes indicates that it retains similar mechanisms of action as acyclovir itself, allowing it to inhibit viral replication effectively .

Several compounds are structurally related to N2-Acetylaciclovir, each with unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acyclovir | Base structure without acetyl group | Directly inhibits viral DNA polymerase |

| Valacyclovir | L-valine ester of acyclovir | Improved bioavailability compared to acyclovir |

| Ganciclovir | Modified guanine derivative | Effective against cytomegalovirus |

| Penciclovir | Similar core structure | Enhanced potency against resistant strains |

| Famciclovir | Prodrug form of penciclovir | Better oral bioavailability than penciclovir |

N2-Acetylaciclovir stands out due to its enhanced stability and bioavailability as a prodrug compared to traditional acyclovir formulations, making it a valuable candidate for further research and development in antiviral therapies .